N-Cyclohexyl-p-ethoxyaniline

Description

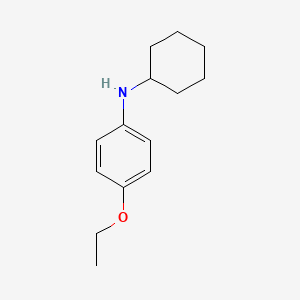

N-Cyclohexyl-p-ethoxyaniline is a substituted aniline derivative featuring a cyclohexyl group attached to the nitrogen atom and an ethoxy (-OCH₂CH₃) group at the para position of the benzene ring. Its methoxy-substituted counterpart, N-Cyclohexyl-p-methoxyaniline (CAS 780-02-9), shares a similar backbone but differs in alkoxy chain length, influencing properties like solubility and thermal stability .

Properties

CAS No. |

721-91-5 |

|---|---|

Molecular Formula |

C14H21NO |

Molecular Weight |

219.32 g/mol |

IUPAC Name |

N-cyclohexyl-4-ethoxyaniline |

InChI |

InChI=1S/C14H21NO/c1-2-16-14-10-8-13(9-11-14)15-12-6-4-3-5-7-12/h8-12,15H,2-7H2,1H3 |

InChI Key |

MNXAOJGEPQJONJ-UHFFFAOYSA-N |

Canonical SMILES |

CCOC1=CC=C(C=C1)NC2CCCCC2 |

Origin of Product |

United States |

Comparison with Similar Compounds

N-Cyclohexyl-p-methoxyaniline (CAS 780-02-9)

- Structure : Methoxy (-OCH₃) substituent at the para position.

- Molecular Formula: C₁₃H₁₉NO; Molecular Weight: 205.3 g/mol.

- Key Properties :

- Density: 1.05 g/cm³.

- Boiling Point: 335.3°C.

- LogP (lipophilicity): 3.51.

- Applications : Used in rubber additives, likely for antioxidant properties due to hindered amine structure .

- Comparison: The ethoxy analog (N-Cyclohexyl-p-ethoxyaniline) is expected to have a higher molecular weight (~219.3 g/mol), increased hydrophobicity (LogP > 3.51), and marginally higher boiling point due to the longer ethoxy chain. This may enhance compatibility with non-polar rubber matrices but reduce volatility .

N-(Cyclopropylmethyl)-4-ethoxyaniline (CAS 356539-41-8)

- Structure : Cyclopropylmethyl group instead of cyclohexyl; ethoxy substituent retained.

- Molecular Formula: C₁₂H₁₇NO (estimated); Molecular Weight: ~191.3 g/mol.

- Key Properties: Limited data; discontinued commercial status suggests synthesis or stability challenges.

- Applications : Likely explored for pharmaceutical or agrochemical R&D due to cyclopropyl’s metabolic resistance .

- Comparison : The cyclohexyl group in this compound provides greater steric hindrance and thermal stability compared to the smaller cyclopropylmethyl group, making it more suitable for high-temperature industrial applications like rubber processing .

N-(2-Ethoxybenzyl)-4-(2-phenoxyethoxy)aniline

- Structure: Complex substituents: 2-ethoxybenzyl and 2-phenoxyethoxy groups.

- Molecular Formula: C₂₃H₂₅NO₃; Molecular Weight: 363.45 g/mol.

- Key Properties : High molecular weight and polarity due to multiple ether linkages.

- Applications: Potential use in advanced materials or liquid crystals, diverging from rubber additives .

- Comparison: The simpler structure of this compound offers better processability in industrial settings, whereas the phenoxyethoxy analog’s complexity may limit large-scale use .

p-Hexyloxyaniline (CAS 39905-57-2)

- Structure : Hexyloxy (-OC₆H₁₃) substituent; lacks cyclohexyl group.

- Molecular Formula: C₁₂H₁₉NO; Molecular Weight: 193.29 g/mol.

- Key Properties :

- LogP (estimated): >4.0 due to long alkyl chain.

- Applications : Intermediate in azobenzene synthesis for dyes or liquid crystals .

- Comparison : The absence of a cyclohexyl group reduces steric protection, making p-hexyloxyaniline less effective as an antioxidant. However, its long alkoxy chain enhances solubility in organic solvents .

Data Table: Key Properties of Compared Compounds

Research Findings and Trends

- Substituent Effects : Longer alkoxy chains (e.g., ethoxy vs. methoxy) enhance hydrophobicity and thermal stability but may reduce volatility. Cyclohexyl groups improve steric hindrance, critical for antioxidant efficacy in rubber .

- Toxicity and Handling: Limited ecological and toxicity data for cyclohexyl-substituted anilines (e.g., ) highlight the need for further safety studies, especially in industrial contexts .

- Application-Driven Design: Structural complexity (e.g., phenoxyethoxy groups) shifts applications toward niche sectors like pharmaceuticals, whereas simpler analogs dominate bulk industrial use .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.